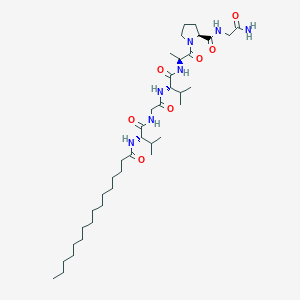
palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed. The final step involves the cleavage of the peptide from the resin and the removal of protecting groups .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for its application in cosmetic products .
Analyse Des Réactions Chimiques
Types of Reactions: Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 primarily undergoes hydrolysis and enzymatic degradation in biological systems. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are typically carried out under mild conditions to prevent degradation of the peptide .
Major Products Formed: The major product formed from the synthesis is the desired peptide, this compound. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .
Applications De Recherche Scientifique
Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this peptide is used as a model compound to study peptide synthesis and peptide-based drug design. Its stability and well-defined structure make it an ideal candidate for various analytical techniques .
Biology: In biology, this compound is used to study cell signaling and extracellular matrix interactions. It has been shown to stimulate fibroblast activity, leading to increased collagen and elastin production .
Medicine: In medicine, this peptide is explored for its potential therapeutic applications in wound healing and tissue regeneration. Its ability to promote collagen synthesis makes it a promising candidate for treating skin injuries and improving skin elasticity .
Industry: In the cosmetic industry, this compound is a key ingredient in anti-aging products. It is incorporated into creams, serums, and lotions to improve skin firmness and reduce the appearance of wrinkles .
Mécanisme D'action
Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 exerts its effects by mimicking the activity of natural peptides involved in skin repair and regeneration. It binds to specific receptors on fibroblasts, stimulating the production of collagen, elastin, and other extracellular matrix components. This leads to improved skin elasticity, firmness, and overall appearance .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Palmitoyl pentapeptide-4
- Palmitoyl tripeptide-38
- Acetyl hexapeptide-8
Uniqueness: Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 is unique due to its specific amino acid sequence, which closely resembles the natural peptides found in the skin. This allows it to effectively stimulate collagen and elastin production, making it highly effective in anti-aging applications .
Propriétés
Numéro CAS |
478798-23-1 |
|---|---|
Formule moléculaire |
C38H69N7O7 |
Poids moléculaire |
736.0 g/mol |
Nom IUPAC |
(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H69N7O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31(47)43-33(26(2)3)36(50)41-25-32(48)44-34(27(4)5)37(51)42-28(6)38(52)45-23-20-21-29(45)35(49)40-24-30(39)46/h26-29,33-34H,7-25H2,1-6H3,(H2,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,47)(H,44,48)/t28-,29-,33-,34-/m0/s1 |
Clé InChI |
RJUKYQOYTCDLNN-DTBJPNGVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



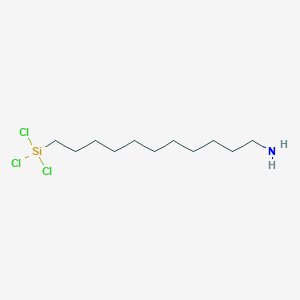
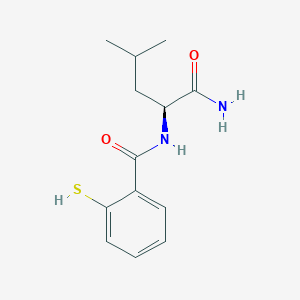
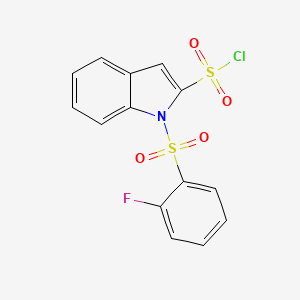

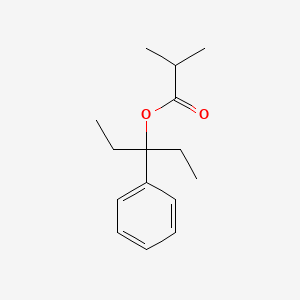
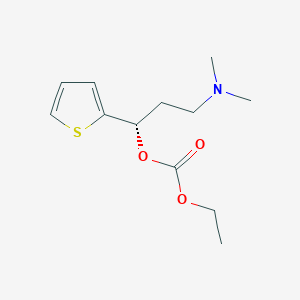
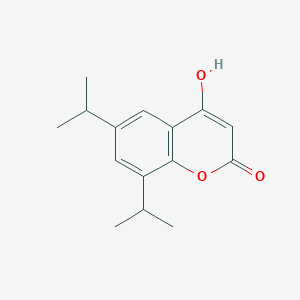

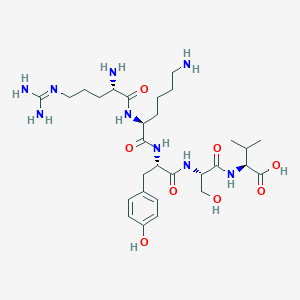
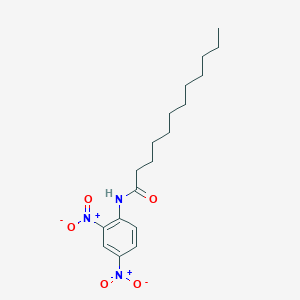
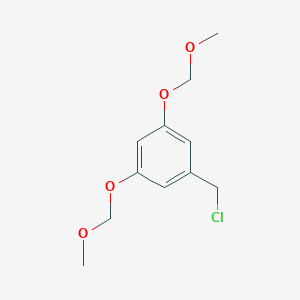
![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
